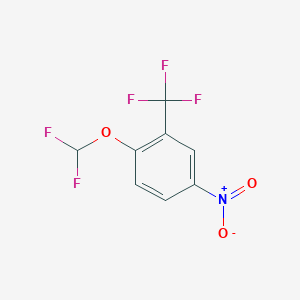

1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO3/c9-7(10)17-6-2-1-4(14(15)16)3-5(6)8(11,12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSOMFYZAXRBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Benzaldehyde Derivatives

- Starting from benzaldehyde or a mixture of benzaldehyde and parylene, chlorination is performed using chlorine gas under UV illumination at 90–100°C.

- Radical initiators such as azobisisobutyronitrile or benzoyl peroxide catalyze the chlorination.

- Solvents like 4-chlorobenzotrifluoride or chlorobenzene are employed to facilitate the reaction.

- Chlorine flow is maintained at approximately 15–20 liters per hour for 4–5 hours, followed by a purge with nitrogen to remove residual chlorine and HCl.

Fluorination to Form Trifluoromethoxybenzene

- The chlorinated intermediate (trichloromethoxybenzene) is reacted with anhydrous hydrogen fluoride (AHF) in a stainless steel autoclave at 80°C for 4–6 hours under pressure (~30–35 kg/cm²).

- This step substitutes chlorine atoms with fluorine to yield trifluoromethoxybenzene.

- Hydrochloric acid is produced as a by-product.

- The product is purified by atmospheric distillation.

Nitration to Introduce the Nitro Group

- Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

- The nitration is conducted at low temperatures (0 to 35°C) to control regioselectivity.

- The para-isomer (1-nitro-4-trifluoromethoxybenzene) is the major product (~90% selectivity).

- The reaction mixture is quenched in ice-cold water, and the product is extracted with dichloromethane.

- Solvent layers are dried and evaporated to isolate the nitro-substituted compound.

Difluoromethoxy Group Introduction

While direct literature on the difluoromethoxy substitution on the nitro-trifluoromethylbenzene core is limited in the provided sources, the general approach involves:

- Conversion of hydroxy or nitro-substituted trifluoromethoxybenzene intermediates into difluoromethoxy derivatives through nucleophilic substitution or fluorination reactions.

- Use of fluorinating agents or difluoromethylating reagents under controlled conditions to install the difluoromethoxy group selectively.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Solvents | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Chlorination | Chlorine gas, radical initiator (azobisisobutyronitrile, benzoyl peroxide) | 4-chlorobenzotrifluoride, chlorobenzene | 90–100°C | 4–5 hours + 2 h purge | UV illumination, nitrogen purge post-reaction |

| Fluorination | Anhydrous hydrogen fluoride (AHF) | None (autoclave reaction) | 80°C | 4–6 hours | High pressure (~30–35 kg/cm²) |

| Nitration | Concentrated H2SO4 + HNO3 | Dichloromethane | 0–35°C | 2–5 hours | Para-isomer major product (~90%) |

| Difluoromethoxy formation | Fluorinating/difluoromethylating agents (not fully detailed) | Organic solvents (likely alcohols or chlorinated solvents) | Mild to moderate | Variable | Requires further optimization |

Purification and Isolation

- After each reaction step, products are isolated by standard organic chemistry techniques such as layer separation, evaporation, distillation, filtration, and crystallization.

- Purity of intermediates like 4-trifluoromethoxyphenol can reach 90–99.5%.

- The final compound 1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene is isolated by combining organic layer extractions and solvent removal.

Environmental and Industrial Considerations

- The process avoids ozone-depleting solvents like carbon tetrachloride, opting for safer alternatives such as chlorobenzotrifluoride.

- Use of mild reaction conditions and non-toxic reagents enhances the environmental profile.

- The methodology supports scale-up for industrial production with emphasis on yield, purity, and process safety.

Summary Table of Key Reaction Steps

| Step No. | Reaction Type | Starting Material | Key Reagents/Conditions | Major Product | Yield/Purity Notes |

|---|---|---|---|---|---|

| 1 | Chlorination | Benzaldehyde/parylene mixture | Cl2, UV, radical initiator, 90–100°C | Trichloromethoxybenzene | Crude used directly in next step |

| 2 | Fluorination | Trichloromethoxybenzene | Anhydrous HF, 80°C, 4–6 h, high pressure | Trifluoromethoxybenzene | Distilled for purity |

| 3 | Nitration | Trifluoromethoxybenzene | H2SO4 + HNO3, 0–35°C | 1-Nitro-4-trifluoromethoxybenzene (para isomer) | ~90% para isomer selectivity |

| 4 | Difluoromethoxy formation | Nitro-trifluoromethylbenzene intermediate | Fluorinating/difluoromethylating agents | This compound | Requires further detailed protocols |

Research Findings and Notes

- The nitration step is critical for regioselectivity and yield; low temperature and controlled acid mixture are essential.

- Radical chlorination under UV light with controlled chlorine flow ensures efficient halogenation without over-chlorination.

- Fluorination with anhydrous HF requires specialized equipment due to corrosive and high-pressure conditions.

- The difluoromethoxy group introduction is less commonly detailed but likely involves nucleophilic substitution or fluorination of hydroxy precursors.

- The entire process is designed to be scalable and environmentally considerate, avoiding hazardous solvents and reagents where possible.

Chemical Reactions Analysis

1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(Difluoromethoxy)-4-amino-2-(trifluoromethyl)benzene.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or nitro groups are replaced by other substituents.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:

Biology: Its unique functional groups make it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: It is used in the development of materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Below is a comparative analysis of the target compound with structurally related benzene derivatives, focusing on substituent effects, synthesis, and reactivity.

Structural Analogs and Key Properties

Substituent Effects on Reactivity and Stability

- Nitro Group (-NO₂): The nitro group in the target compound enhances electrophilic substitution reactivity but also increases susceptibility to reduction. For example, nitroarenes like 1-(Difluoromethoxy)-3-nitrobenzene are reduced to unstable diamines under SnCl₂·2H₂O reflux . This contrasts with methyl or halogen-substituted analogs (e.g., 1-(Difluoromethoxy)-4-methyl-2-(trifluoromethyl)benzene), which exhibit greater stability .

- Trifluoromethyl (-CF₃) vs. Difluoromethoxy (-OCF₂H) : The -CF₃ group is a stronger electron-withdrawing group than -OCF₂H, leading to higher electrophilicity at the aromatic ring. This difference is evident in the reduced nucleophilic aromatic substitution rates observed in trifluoromethoxy analogs .

Biological Activity

1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene (CAS No. 933674-83-0) is an organic compound notable for its unique combination of functional groups, which include difluoromethoxy, nitro, and trifluoromethyl moieties. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 257.11 g/mol. The structural characteristics impart significant reactivity and selectivity in biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄F₅NO₃ |

| Molecular Weight | 257.11 g/mol |

| CAS Number | 933674-83-0 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The trifluoromethoxy group can participate in radical reactions, while the nitro group may undergo reduction to form an amino group, altering the compound's biological profile significantly.

Biochemical Pathways

- Radical Formation : The trifluoromethoxy group can generate carbon-centered radicals, which are crucial in various biochemical reactions.

- Reduction Reactions : The nitro group can be reduced to an amino group, leading to derivatives with potentially different biological activities.

- Nucleophilic Substitution : The difluoromethoxy or nitro groups can be substituted by nucleophiles, facilitating diverse chemical transformations.

Pharmaceutical Research

The compound is explored for its potential therapeutic properties, particularly in:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures have shown promise in reducing inflammation in various models.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of fluorinated benzene compounds exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria.

- Inhibition Studies : Compounds containing trifluoromethyl groups have been linked to enhanced inhibition of specific enzymes involved in metabolic pathways related to diseases such as cancer.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Notable Biological Activity |

|---|---|---|

| 1-(Trifluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene | Trifluoromethoxy, Nitro | Enhanced enzyme inhibition |

| 1-(Difluoromethoxy)-4-amino-2-(trifluoromethyl)benzene | Amino, Difluoromethoxy | Potential anti-inflammatory effects |

Research Findings

Recent studies have highlighted the increasing utility of trifluoromethyl-containing compounds in drug design due to their unique electronic properties that enhance bioactivity. For instance, a review on FDA-approved drugs containing trifluoromethyl groups noted improved potency and selectivity in targeting specific biological pathways compared to their non-fluorinated counterparts .

Q & A

Q. What are the optimized synthetic routes for 1-(difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or nucleophilic displacement reactions. For example, nitro and trifluoromethyl groups are introduced via nitration and halogen exchange reactions. Key parameters include:

- Temperature : Nitration reactions often require controlled temperatures (0–50°C) to avoid byproducts.

- Catalysts : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution efficiency.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Purity (>98%) can be confirmed by HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups, with chemical shifts typically at δ -55 to -60 ppm and δ -65 to -70 ppm, respectively.

- IR Spectroscopy : Nitro (NO₂) stretches appear at ~1520 cm⁻¹ and ~1350 cm⁻¹.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 300.01).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Intermediate Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies involve:

- Accelerated Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks.

- LC-MS Analysis : Monitor degradation products, such as demethylated or hydrolyzed derivatives.

Nitro groups may reduce to amines under acidic conditions, while trifluoromethyl groups are generally stable. Store at -20°C in inert atmospheres (argon) to minimize hydrolysis .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps include:

- Reproducibility Checks : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., IC₅₀ measurements).

- Purity Validation : Use orthogonal methods (HPLC, NMR) to exclude confounding impurities.

- Dose-Response Curves : Ensure linearity across concentrations (1 nM–100 µM).

Cross-laboratory collaborations enhance data reliability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key steps:

- Electrostatic Potential Maps : Identify electron-deficient aromatic regions susceptible to nucleophilic attack.

- Transition State Optimization : Calculate energy barriers for nitro-group displacement by amines or thiols.

Software like Gaussian or ORCA validates mechanistic pathways, aligning with experimental kinetics data .

Q. What role does the difluoromethoxy group play in modulating pharmacokinetic properties?

- Methodological Answer : The -OCF₂H group enhances metabolic stability by resisting cytochrome P450 oxidation. Techniques include:

- Microsomal Stability Assays : Compare half-life (t₁/₂) with non-fluorinated analogs.

- LogP Measurements : Fluorine’s electronegativity reduces lipophilicity, improving solubility (LogP ~2.5 vs. ~3.0 for methoxy analogs).

PET imaging with ¹⁸F-labeled analogs tracks in vivo distribution .

Data Analysis & Experimental Design

Q. How can researchers design experiments to probe the compound’s adsorption behavior on catalytic surfaces?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify adsorption kinetics on gold or silica nanoparticles.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface binding modes (e.g., π-π stacking vs. covalent attachment).

- Thermogravimetric Analysis (TGA) : Measure desorption temperatures (100–300°C range).

Contradictions in adsorption data may stem from surface roughness or solvent effects, requiring controlled environmental chambers .

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism).

- ANOVA with Post Hoc Tests : Compare treatment groups (p<0.05 significance).

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values.

Outliers are identified via Grubbs’ test and excluded after methodological review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.